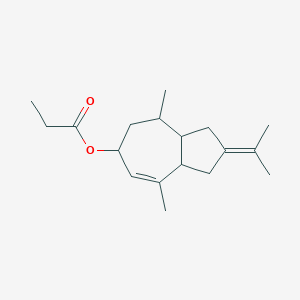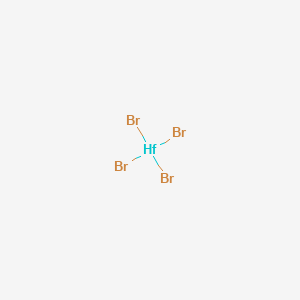
Hafnium tetrabromide
説明
Hafnium tetrabromide is an inorganic compound with the formula HfBr4. It is the most common bromide of hafnium . It is a colorless, diamagnetic moisture-sensitive solid that sublimes in a vacuum .
Synthesis Analysis
The conventional halide synthesis method of preparing hafnium alkoxides [Hf (OR) 4, R is an alkyl] has problems of inefficiency, a heavy CO2 emission footprint, and substantial solid and gas waste .Molecular Structure Analysis
Hafnium tetrabromide adopts a structure very similar to that of zirconium tetrabromide, featuring tetrahedral Hf centers, in contrast to the polymeric nature of hafnium tetrachloride .Chemical Reactions Analysis
The anodic hafnium undergoes an oxidation reaction to form Hf 4+ cations on the anode through (R2), while the ethanol (C2H5OH) adsorbed on the cathode undergoes a reduction reaction to generate free alkoxy anions (C2H5O−) and hydrogen gas (H2) through (R3) .Physical And Chemical Properties Analysis
Hafnium tetrabromide is a colorless solid with a density of 5.094 g/cm3 . It is diamagnetic and moisture sensitive .科学的研究の応用
High-Temperature Ceramics : Hafnium-based materials, particularly HfO2 (Hafnium dioxide), have been studied for their potential use in high-temperature transformation toughening in ceramics. HfO2 exhibits a higher tetragonal to monoclinic transformation temperature compared to ZrO2, making it a candidate for high-temperature structural applications (Wang, Li, & Stevens, 1992).
Electronic Device Applications : The deposition of HfO2 using hafnium precursors, including hafnium tetrachloride, is crucial in electronics. Chlorine residue from these precursors in HfO2 can affect the electronic properties, such as reducing the band gap and acting as a source of negative fixed charge (Sun et al., 2007; Sun et al., 2008).
Memory Device Applications : Hafnium oxide films, grown using metalorganic chemical vapor deposition (MOCVD) from hafnium precursors, have shown promising resistive switching characteristics for nonvolatile memory device applications. These materials demonstrate high resistance ratios and low operational voltages, making them suitable for use in electronic memory devices (Lee, Kim, Rhee, & Yong, 2008).
Thin Film Deposition : Various hafnium compounds, including hafnium carbamates and ureates, have been synthesized for the low-temperature growth of HfO2 thin films. These materials are used in the fabrication of thin films for various applications, including electronics and optics (Pothiraja et al., 2009).
Oxygen Getter in Electronic Applications : Hafnium's ability to getter oxygen from adjacent dielectrics, such as hafnium dioxide, is significant in maintaining control over oxygen stoichiometry in electronic applications. This property is essential in applications ranging from transistors to resistive memory (O’Hara, Bersuker, & Demkov, 2014).
Corrosion Studies : Research on the corrosion behavior of hafnium in various environments, such as in the presence of bromide ions, contributes to understanding the material's durability and suitability for different applications (Changhong et al., 2015).
Biomedical Applications : Studies on the tissue response to hafnium have shown that it can be a suitable material for biomedical applications, owing to its compatibility in bone and soft tissue environments. This makes hafnium a candidate for implant materials (Mohammadi et al., 2001).
Safety And Hazards
将来の方向性
The discovery of ferroelectricity in oxides that are compatible with modern semiconductor manufacturing processes, such as hafnium oxide, has led to a re-emergence of the ferroelectric field-effect transistor in advanced microelectronics . The development of the first-in-class radioenhancer NBTXR3 (functionalized hafnium oxide nanoparticles) opened new avenues to address this major therapeutic issue .
特性
IUPAC Name |
tetrabromohafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEFWFYISQGDKK-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Hf](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfBr4, Br4Hf | |
| Record name | hafnium(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065628 | |
| Record name | Hafnium bromide (HfBr4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium tetrabromide | |
CAS RN |
13777-22-5 | |
| Record name | Hafnium bromide (HfBr4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium bromide (HfBr4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium bromide (HfBr4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium bromide (HfBr4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hafnium tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
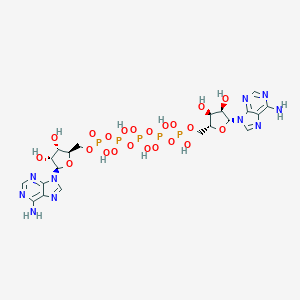
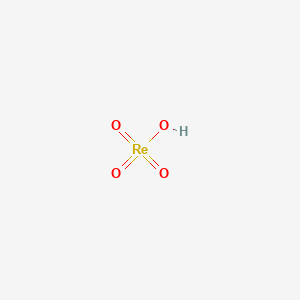
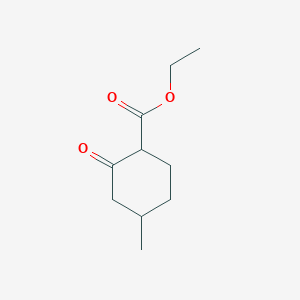
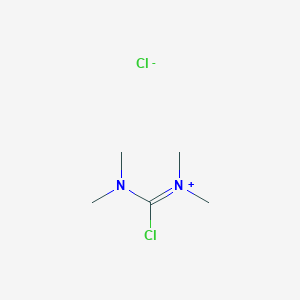
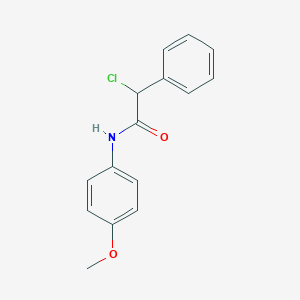
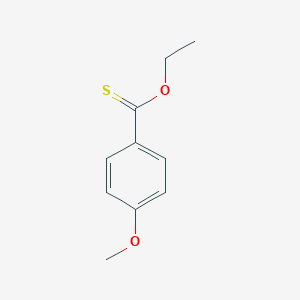
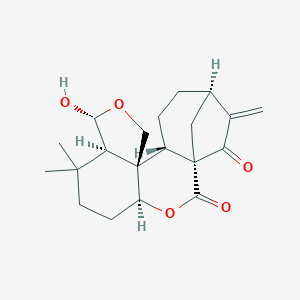

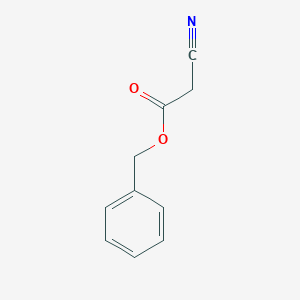

![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
